beta-D-lyxopyranose

Rotational spectroscopy Conformational analysis Gas-phase carbohydrate structure

beta-D-Lyxopyranose (CAS 107655-34-5) is the crystalline, pure β-anomer of the aldopentose D-lyxose, existing as a six-membered pyranose ring with all hydroxyl substituents oriented in the lyxo (2,3,4-cis,trans) configuration. It is a reducing monosaccharide with molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 Da.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 107655-34-5
Cat. No. B022525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-lyxopyranose
CAS107655-34-5
Synonymsbeta-Lyxopyranose (9CI)
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m1/s1
InChIKeySRBFZHDQGSBBOR-MGCNEYSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Lyxopyranose (CAS 107655-34-5): Procurement-Relevant Identity and Physicochemical Baseline


beta-D-Lyxopyranose (CAS 107655-34-5) is the crystalline, pure β-anomer of the aldopentose D-lyxose, existing as a six-membered pyranose ring with all hydroxyl substituents oriented in the lyxo (2,3,4-cis,trans) configuration [1]. It is a reducing monosaccharide with molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 Da [2]. Unlike the commercially dominant D-lyxose equilibrium mixture (CAS 1114-34-7), which contains approximately 71% α-pyranose and 29% β-pyranose in aqueous solution [3], beta-D-lyxopyranose is supplied as a single-anomer solid with distinct conformational, spectroscopic, and thermodynamic properties that are critical for applications demanding anomeric purity [4].

Why D-Lyxose Equilibrium Mixtures Cannot Substitute for Pure beta-D-Lyxopyranose (CAS 107655-34-5)


The commercially prevalent form of lyxose (CAS 1114-34-7) is an equilibrium mixture of α- and β-pyranose anomers that undergoes mutarotation in solution, reaching a steady-state composition of approximately 71% α- and 29% β-D-lyxopyranose in water [1]. This dynamic interconversion masks the distinct conformational behavior of each anomer: the β-anomer adopts exclusively a ⁴C₁ chair in the gas phase and exhibits a single rigid conformation amenable to atomic-resolution structural determination, whereas the α-anomer populates both ⁴C₁ and ¹C₄ chairs (60:40) [2]. In solid-state applications — including X-ray crystallography of methyl glycoside derivatives, solid-state NMR spectral assignments, and anomer-specific enzyme kinetics — the presence of even trace α-anomer introduces conformational heterogeneity that compromises experimental reproducibility and data interpretability [3].

Quantitative Differentiation Evidence: beta-D-Lyxopyranose (CAS 107655-34-5) vs. Closest Analogs


Gas-Phase Conformational Exclusivity: beta-D-Lyxopyranose Adopts Only ⁴C₁ Chair vs. alpha-D-Lyxopyranose Dual Conformation

Rotational spectroscopy in the gas phase reveals that beta-D-lyxopyranose populates exclusively the ⁴C₁ chair conformation, enabling atomic-resolution structural determination via multispecies isotopic substitution (¹³C, ²H, ¹⁸O). In contrast, alpha-D-lyxopyranose exhibits conformational heterogeneity, populating both ⁴C₁ and ¹C₄ chairs in a 60:40 ratio [1]. This single-conformer property makes the β-anomer uniquely suitable for high-precision spectroscopic and computational benchmarking studies.

Rotational spectroscopy Conformational analysis Gas-phase carbohydrate structure

Solid-State Hydrogen Bonding Architecture: Methyl beta-D-Lyxopyranoside vs. Methyl alpha-D-Lyxopyranoside Crystal Lattices

X-ray diffraction analysis of methyl alpha- and beta-D-lyxopyranosides demonstrates that the α-anomer (1) exhibits characteristic bond-length shortening and lengthening attributable to the anomeric effect, along with an additional intramolecular hydrogen bond involving the ring oxygen atom. The β-anomer (2) shows none of these anomeric effect distortions and displays a distinct hydrogen-bonding pattern in the crystal lattice [1]. These structural differences are confirmed by ¹³C CP MAS NMR, where solid-state chemical shift differences between the two anomers arise from both conformational effects and differential intermolecular hydrogen bonding [1].

Solid-state NMR X-ray crystallography Anomeric effect

Solvent-Dependent Anomeric Stability: Lyxo Series vs. Xylo Series Aldopentoses

In the lyxo configurational series, α-pyranoses exhibit measurably greater relative stability in dimethyl sulfoxide compared to water, whereas the xylo series shows identical anomeric composition in both solvents [1]. This solvent-responsive behavior is unique to the lyxo and ribo configurations among aldopentoses and is attributed to differential solvation of equatorial vs. axial anomeric hydroxyl groups. The equatorial anomeric OH (β-lyxo) displays a ¹H NMR coupling of 6.5–8.0 Hz in DMSO, compared to 4–5 Hz for axial OH (α-lyxo), providing a unambiguous spectroscopic handle for anomer identification [1].

Anomeric equilibria Solvent effects NMR spectroscopy

Specific Rotation Differential: Pure beta-D-Lyxopyranose Exhibits Large Negative [α]D vs. Positive alpha-Anomer

The pure β-anomer of D-lyxopyranose displays a strongly negative initial specific rotation of [α]D −73° (water), whereas the pure α-anomer shows a positive [α]D +5.5° . Both anomers mutarotate in aqueous solution to a common equilibrium value of approximately −14.0°, corresponding to a final equilibrium composition of ~71% α- and ~29% β-pyranose [1]. This 78.5° spread in initial specific rotation provides a straightforward polarimetric method for verifying anomeric purity on receipt.

Polarimetry Anomer identification Quality control

Gas-Phase Furanose–Pyranose Near-Degeneracy: D-Lyxose Differs from All Other Aldopentoses by ≤0.1 kcal/mol Energy Gap

Density functional theory (B3LYP/6-311++G(d,p)) calculations reveal that for D-lyxose, the lowest-energy furanose form is only 0.1 kcal/mol higher in energy than the lowest-energy pyranose form — a near-degeneracy. In contrast, for all other aldopentoses studied (D-ribose, D-xylose, D-arabinose, 2-deoxy-D-ribose), the pyranose form lies at least 1.7 kcal/mol lower than the corresponding furanose form [1]. This computational prediction is consistent with experimental ion–molecule reactivity data showing unique behavior for D-lyxose in the gas phase [1].

Computational carbohydrate chemistry Gas-phase ion chemistry Tautomeric equilibria

Infrared Anomeric Fingerprint: beta-D-Lyxopyranose Exhibits Resolved Anomeric C–H and C–O Vibrational Bands Distinct from the alpha-Anomer

Time-resolved Fourier-transform infrared spectroscopy of lyxose in H₂O and D₂O has identified characteristic anomeric C–H stretching, C–H deformation, and C–O stretching bands that differ between the α- and β-anomers [1]. These spectrally resolved vibrational signatures permit direct quantification of anomeric composition without derivatization, and the pure β-anomer serves as the essential reference standard for calibrating such IR-based anomer quantitation methods.

FTIR spectroscopy Mutarotation kinetics Anomer identification

High-Value Application Scenarios for Pure beta-D-Lyxopyranose (CAS 107655-34-5) Based on Quantitative Differentiation Evidence


High-Resolution Rotational Spectroscopy and Gas-Phase Conformational Studies

The exclusively ⁴C₁ chair conformation of beta-D-lyxopyranose in the gas phase, confirmed by microwave rotational spectroscopy and isotopic substitution [1], makes this pure anomer indispensable for high-resolution spectroscopic studies. Unlike the α-anomer, which populates two chair conformers (⁴C₁:¹C₄ = 60:40) and generates complex, overlapping rotational spectra, the β-anomer yields a single set of rotational constants suitable for unambiguous structural determination at atomic resolution. This single-conformer property is critical for benchmarking ab initio and DFT computational methods against experimental gas-phase data.

Stereocontrolled Synthesis of β-Lyxopyranosides via the Anomeric Effect Baseline

X-ray crystallographic analysis demonstrates that methyl beta-D-lyxopyranoside lacks the endo-anomeric bond-length distortions present in its α-counterpart [1]. This provides a clean structural baseline for studying the exo-anomeric effect during glycosidic bond formation. Researchers performing stereocontrolled glycosylation to access β-linked lyxopyranosides — relevant to nucleoside analog synthesis and glycolipid construction — require the pure β-anomer as a starting material to avoid α-contamination that would compromise stereochemical outcome analysis.

Anomer-Specific Enzyme Kinetics and Substrate Profiling

The equilibrium D-lyxose mixture (~71% α, ~29% β in water) [1] is unsuitable for enzyme assays requiring defined anomeric substrates. Pure beta-D-lyxopyranose (CAS 107655-34-5) enables determination of β-specific kinetic parameters (Kₘ, k_cat) for carbohydrate-active enzymes such as glycoside hydrolases, lyxose isomerases, and aldose reductases. The large specific rotation difference between α- and β-anomers ([α]D −73° vs. +5.5°) [2] provides a straightforward quality-control check to verify anomeric purity before initiating enzymatic reactions.

Non-Aqueous Reaction Development: DMSO-Based Glycosylation and Protecting-Group Chemistry

The lyxo series exhibits solvent-dependent anomeric equilibria in which α-pyranose stability increases in DMSO relative to water, whereas the xylo series shows no solvent effect [1]. For glycosylation or protecting-group reactions conducted in DMSO or other dipolar aprotic solvents, the equilibrium mixture will shift composition in a solvent-dependent manner, introducing uncertainty. Using pure beta-D-lyxopyranose eliminates this variable, ensuring that the starting anomeric configuration is known and that any observed anomerization during the reaction can be attributed to reaction conditions rather than pre-existing equilibrium shifts.

Quote Request

Request a Quote for beta-D-lyxopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.